molecular formula C9H8ClN3 B2908728 (1S)-1-Azido-4-chloro-2,3-dihydro-1H-indene CAS No. 2173638-12-3

(1S)-1-Azido-4-chloro-2,3-dihydro-1H-indene

Cat. No.: B2908728
CAS No.: 2173638-12-3
M. Wt: 193.63
InChI Key: VMACNSODEZCDIR-VIFPVBQESA-N
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Description

(1S)-1-Azido-4-chloro-2,3-dihydro-1H-indene (C₉H₈ClN₃) is a chiral indene derivative characterized by an azide (-N₃) group at the 1S position and a chlorine atom at the 4-position. The 2,3-dihydro configuration introduces partial saturation to the indene core, reducing aromaticity and influencing conformational flexibility.

Properties

IUPAC Name

(1S)-1-azido-4-chloro-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-8-3-1-2-7-6(8)4-5-9(7)12-13-11/h1-3,9H,4-5H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMACNSODEZCDIR-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N=[N+]=[N-])C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1N=[N+]=[N-])C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-Azido-4-chloro-2,3-dihydro-1H-indene typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indene derivative.

    Chlorination: The indene derivative is chlorinated to introduce the chlorine atom at the desired position.

    Azidation: The chlorinated indene is then subjected to azidation using sodium azide (NaN₃) under suitable reaction conditions to introduce the azido group.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and azidation processes, with careful control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The azido group in (1S)-1-Azido-4-chloro-2,3-dihydro-1H-indene can undergo substitution reactions, where the azido group is replaced by other functional groups.

    Reduction Reactions: The azido group can be reduced to an amine group (-NH₂) using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Substitution Reactions: Sodium azide (NaN₃), organic solvents, and appropriate catalysts.

    Reduction Reactions: Hydrogen gas (H₂), palladium on carbon (Pd/C) catalyst.

    Cycloaddition Reactions: Copper(I) catalysts, organic solvents.

Major Products Formed:

    Substitution Reactions: Various substituted indene derivatives.

    Reduction Reactions: (1S)-1-Amino-4-chloro-2,3-dihydro-1H-indene.

    Cycloaddition Reactions: Triazole derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (1S)-1-Azido-4-chloro-2,3-dihydro-1H-indene is used as an intermediate in the synthesis of more complex organic molecules.

    Click Chemistry: The azido group makes it a valuable compound in click chemistry for the synthesis of triazoles.

Biology and Medicine:

    Drug Development: The compound can be used in the development of pharmaceuticals, particularly those involving triazole moieties.

    Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to various surfaces or other molecules.

Industry:

    Material Science: The compound is used in the synthesis of materials with specific properties, such as polymers and coatings.

    Agriculture: It may be used in the development of agrochemicals.

Mechanism of Action

The mechanism of action of (1S)-1-Azido-4-chloro-2,3-dihydro-1H-indene depends on the specific application and the reactions it undergoes. In general, the azido group can participate in various chemical reactions, leading to the formation of new compounds with different biological or chemical activities. The molecular targets and pathways involved will vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

Stereoisomers and Positional Isomers

  • (1R)-1-Azido-5-chloro-2,3-dihydro-1H-indene (CID 125425218) :
    • Structural Differences : Chlorine is at position 5 instead of 4, and the azide group retains the 1-position but with an R-configuration .
    • Implications : The positional shift of chlorine and stereochemical inversion may alter electronic properties (e.g., dipole moments) and biological target interactions.
    • Data : Predicted collision cross-section (CCS) values for (1R)-isomer adducts range from 136.5–150.5 Ų, suggesting similar size but distinct shape compared to the (1S)-4-chloro analog .

Halogen-Substituted Dihydroindenes

  • 4-Bromo-6-chloro-2,3-dihydro-1H-indene: Features: Bromine at position 4 and chlorine at 6; lacks the azide group .
  • 1-Bromo-4-fluoro-2,3-dihydro-1H-indene :
    • Features : Bromine at position 1 and fluorine at 4; molecular weight = 215.06 g/mol .
    • Comparison : Fluorine’s electronegativity may enhance metabolic stability compared to chlorine, while bromine introduces distinct reactivity.

Functional Group Variations

  • 4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride :
    • Structure : Replaces azide with an amine group; hydrochloride salt enhances solubility .
    • Activity : Amine-functionalized indenes are explored as α₂-presynaptic agonists and α₁-postsynaptic antagonists .
  • Diaporindenes A–D: Features: Natural 2,3-dihydro-1H-indene isomers fused with a 1,4-benzodioxan moiety . Bioactivity: Exhibit anti-inflammatory effects (IC₅₀ = 4.2–9.0 μM against NO production) . Contrastingly, the azido-chloro analog’s bioactivity remains uncharacterized but may diverge due to the absence of benzodioxan.

Core Structure Derivatives with Modified Substituents

  • 4,5,6-Trimethoxy-2,3-dihydro-1H-indene Derivatives :
    • Examples : Compounds 12d and 12q (tubulin polymerization inhibitors) .
    • Key Findings :
  • Electron-donating groups (e.g., 4-hydroxy-3-methoxyphenyl in 12d) enhance antiproliferative activity (78.82% inhibition at 0.1 mM) .
  • Modifying the linker (e.g., adding oxygen/carbonyl groups) reduces activity, emphasizing the core’s importance .
    • Contrast : The azido-chloro compound’s lack of methoxy groups may limit tubulin-targeting efficacy but could enable alternative mechanisms.

Structure-Activity Relationship (SAR) Insights

  • Electron-Donating vs. Withdrawing Groups: Electron-donating substituents (e.g., -OCH₃) improve bioactivity in dihydroindenes, as seen in tubulin inhibitors .
  • Chirality : The (1S)-configuration could influence enantioselective interactions with biological targets, as observed in chiral muscarinic receptor modulators .

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